molecular formula C6H9N3O B13656830 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol

Cat. No.: B13656830
M. Wt: 139.16 g/mol
InChI Key: CIUXFJBYCJFHKR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique triazolo-pyridine core, which is known for its potential biological activities and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization to form the triazolo-pyridine core. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, the availability of commercially viable starting materials and reagents is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol is unique due to its specific triazolo-pyridine core, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol

InChI

InChI=1S/C6H9N3O/c10-5-1-2-6-7-4-8-9(6)3-5/h4-5,10H,1-3H2

InChI Key

CIUXFJBYCJFHKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=NN2CC1O

Origin of Product

United States

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